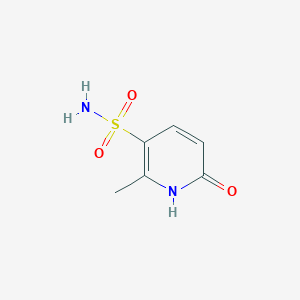

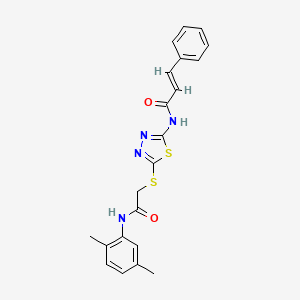

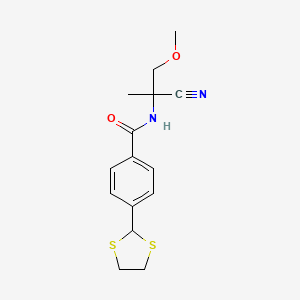

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The compound has been synthesized by the method of Hantzsch reaction . It has been characterized by FT-IR spectroscopy, 1 H-NMR, 13 C-NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of the compound is represented by the InChI code: 1S/C6H8N2O3S/c1-4-5 (12 (7,10)11)2-3-6 (9)8-4/h2-3H,1H3, (H,8,9) (H2,7,10,11) and the InChI key is OAJXBZORBVBLRG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.21 . It is a solid substance .Scientific Research Applications

Electronic Effects in Heterodimetallic Complexes

Research on the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates has shown that the presence of a sulfonamide group can influence the stability and electronic structure of homometallic complexes. For instance, the introduction of a sulfonamide group in ligands has been found to decrease the sigma-bonding affinity for H+ and trivalent lanthanide ions due to weakened sigma-bonding, but this effect is counteracted by improved retro-pi-bonding with soft 3d-block ions, maintaining similar stabilities. This study provides insights into how sulfonamide substituents affect the electronic structure of ligands and their complexes with metals, which is crucial for designing new materials with specific optical and magnetic properties (Edder et al., 2000).

Antibodies for Sulfonamide Antibiotics Detection

The generation of broad specificity antibodies for sulfonamide antibiotics and the development of an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples represent another application. This approach, based on immunoreagents produced to detect a wide range of sulfonamide antibiotic congeners, achieves high sensitivity and selectivity for the common aminobenzenesulfonylamino moieties. Such development is vital for ensuring the safety and compliance of food products with regulatory standards, by facilitating the detection of sulfonamide antibiotics most frequently used in the veterinary field (Adrián et al., 2009).

PFAS Assessment in Groundwater

The total oxidizable precursor (TOP) assay's application in assessing sites contaminated by per- and polyfluoroalkyl substances (PFAS) highlights the importance of understanding the behavior of zwitterionic, cationic, and anionic precursor compounds of perfluoroalkyl acids (PFAAs) in environmental matrices. The method offers a way to include precursors to PFAAs into the comprehensive assessment of PFAS contamination, addressing instrumental matrix effects, reproducibility issues, and providing information for zwitterionic and cationic pre-PFAAs (Martin et al., 2019).

properties

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-4-5(12(7,10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJXBZORBVBLRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

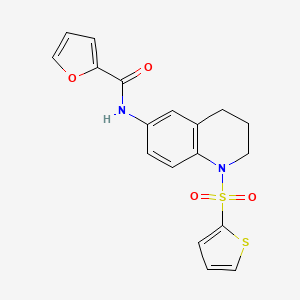

![(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2959262.png)

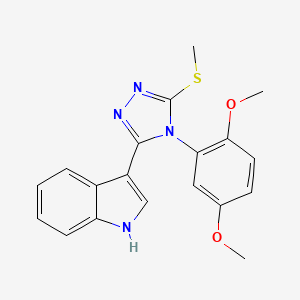

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2959265.png)

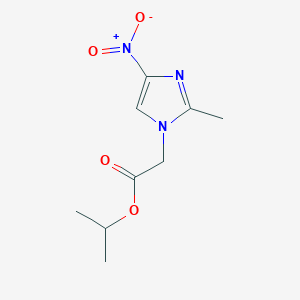

![1-(prop-2-yn-1-yl)-N-{2-[(thiophen-2-yl)formamido]ethyl}piperidine-4-carboxamide](/img/structure/B2959271.png)

![1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2959277.png)

![2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide](/img/structure/B2959278.png)

![1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2959283.png)